molecular formula C13H10O3 B1677678 Phenyl salicylate CAS No. 118-55-8

Phenyl salicylate

Cat. No.: B1677678
CAS No.: 118-55-8
M. Wt: 214.22 g/mol
InChI Key: ZQBAKBUEJOMQEX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenyl salicylate primarily targets the enzyme known as cyclooxygenase (COX) . This enzyme plays a crucial role in the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever .

Mode of Action

This compound acts by inhibiting the activity of COX . This inhibition prevents the formation of prostaglandins, thereby reducing inflammation, swelling, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation and pain .

Pharmacokinetics

It is known that this compound is an active ingredient in some pharmaceutical products and is used for pain relief by releasing salicylate .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, swelling, pain, and fever . It can be used as an analgesic to relieve pain, as an antiseptic with antibacterial effect, and as an antipyretic for the treatment of fever . It is also used for the treatment of inflammation in the lower urinary tract .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water is relatively low , which could impact its bioavailability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl salicylate is synthesized by heating salicylic acid with phenol in the presence of phosphoryl chloride . The reaction can be represented as follows:

2HOC6H4CO2HC6H5O2C6H4OH+CO2+H2O2 \text{HOC}_6\text{H}_4\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{O}_2\text{C}_6\text{H}_4\text{OH} + \text{CO}_2 + \text{H}_2\text{O} 2HOC6​H4​CO2​H→C6​H5​O2​C6​H4​OH+CO2​+H2​O

This conversion entails dehydration and decarboxylation .

Industrial Production Methods: In industrial settings, this compound can be prepared by mixing anhydrous ether, salicylic acid, phenol, 4-dimethylaminopyridine, and dicyclohexylcarbodiimide, and stirring under ultrasonic action to generate a white solid. The mixture is then baked under a baking lamp, immersed in petroleum ether, and filtered to remove the precipitate. The petroleum ether layer is cleaned, dried, and distilled to obtain an isabelline solid, which is recrystallized with ethanol to obtain this compound .

Comparison with Similar Compounds

Phenyl salicylate can be compared with other similar compounds, such as:

This compound is unique in its combination of antiseptic, analgesic, and antipyretic properties, making it versatile in both medical and industrial applications.

Biological Activity

Phenyl salicylate, also known as salol, is an organic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a salicylate ester formed from salicylic acid and phenol. Its chemical formula is C13_{13}H10_{10}O3_3, and it has a molecular weight of 218.22 g/mol. The compound is known for its relatively low toxicity and favorable pharmacokinetic properties, making it a candidate for various medical applications.

Biological Activities

1. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Research indicates that this compound can inhibit COX-2 activity, which is crucial in the inflammatory response. In vitro studies demonstrated that this compound exhibited greater efficacy in inhibiting COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin .

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In studies involving breast cancer cell lines (MCF-7), this compound showed significant reduction in cell viability, indicating its potential as an anticancer agent. Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest at the G1/G0 and S phases, increased production of reactive oxygen species (ROS), and induction of apoptosis .

3. Acaricidal Effects

This compound has also been utilized as an acaricide, demonstrating effectiveness against various mite species. It can be applied in different formulations such as sprays or incorporated into materials like carpets to control pest populations .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased ROS production and subsequent cell death.
  • Stabilization of Cell Membranes : Studies have shown that this compound can enhance the stability of red blood cell membranes, reducing hemolysis under stress conditions .

Table 1: Summary of Biological Activities

Activity Mechanism Model/System Outcome
Anti-inflammatoryCOX-2 inhibitionIn vitro assaysHigher efficacy than ibuprofen
AnticancerInduction of apoptosisMCF-7 breast cancer cellsReduced cell viability; induced cell cycle arrest
AcaricidalDirect toxicity to mitesVarious mite speciesEffective pest control agent

Case Studies

Several case studies have demonstrated the effectiveness of this compound in clinical settings:

  • Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .
  • Inflammatory Disorders : Clinical trials evaluating the use of this compound in treating inflammatory bowel disease indicated a reduction in disease activity index and intestinal tissue damage in animal models .

Properties

IUPAC Name

phenyl 2-hydroxybenzoate
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InChI

InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H
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InChI Key

ZQBAKBUEJOMQEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
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Molecular Formula

C13H10O3
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DSSTOX Substance ID

DTXSID6021957
Record name Phenyl salicylate
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Molecular Weight

214.22 g/mol
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Physical Description

Dry Powder, White solid with a pleasant odor; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline solid
Record name Benzoic acid, 2-hydroxy-, phenyl ester
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Boiling Point

172-173, 172.00 to 173.00 °C. @ 12.00 mm Hg
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Solubility

insoluble, 0.15 mg/mL at 25 °C, insoluble in water; soluble in 50% Heptane, moderately soluble (in ethanol)
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Vapor Pressure

0.00000817 [mmHg]
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Mechanism of Action

Inhibits the activity of the enzyme known as cyclooxygenase (COX) which causes the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever. For more information, refer to the drug entry [DB00945].
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CAS No.

118-55-8
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Melting Point

41-43, 43 °C
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Synthesis routes and methods I

Procedure details

3.0 g (32 mmol) of phenol, 25.8 mg (0.012 mmol Pd) of 5%-palladium/carbon, 4.2 mg (0.012 mmol) of cerium (III) acetate monohydrate, and 5.18 mg (0.24 mmol) of cesium bromide were charged in a 30-ml Hastelloy autoclave. After air in the system was replaced by carbon monoxide, 60 Kg/cm2 of carbon monoxide and 30 Kg/cm2 of dry air were introduced into the autoclave, followed by reaction at 100° C. for 3 hours. As a result of gas chromatographic analysis of the reaction solution, the yield of diphenyl carbonate was 9.4% (1.5 mmol). The yields of phenyl salicylate and p-phenoxyphenol which were produced as by-products were 0.32% (0.05 mmol) and 0.13% (0.02 mmol), respectively. After the completion of reaction, the gas phase contained 0.4% of carbon dioxide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 mg
Type
reactant
Reaction Step One
Quantity
5.18 mg
Type
reactant
Reaction Step One
Name
Quantity
0.012 mmol
Type
catalyst
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One
[Compound]
Name
Hastelloy
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0 (± 1) mol
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solvent
Reaction Step One
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

salicylic acid-4-tert.-butylphenyl ester, salicylic acid-4-tert.-octylphenyl ester and the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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